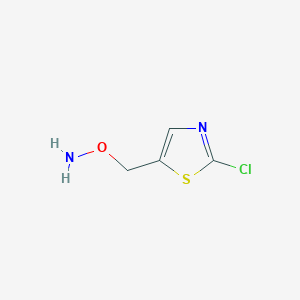

O-((2-chlorothiazol-5-yl)methyl)hydroxylamine

Descripción

BenchChem offers high-quality O-((2-chlorothiazol-5-yl)methyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-((2-chlorothiazol-5-yl)methyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

O-[(2-chloro-1,3-thiazol-5-yl)methyl]hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2OS/c5-4-7-1-3(9-4)2-8-6/h1H,2,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJLQXCPTWAOLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for O 2 Chlorothiazol 5 Yl Methyl Hydroxylamine

Precursor Compounds and Starting Materials

The foundation for the synthesis of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine lies in the careful selection and preparation of its precursor compounds. The reactivity and structure of these initial molecules are paramount to the success and efficiency of the subsequent synthetic steps.

Derivatization of 2-Chloro-5-(chloromethyl)thiazole

2-Chloro-5-(chloromethyl)thiazole stands as a cornerstone precursor in the synthesis of the target hydroxylamine (B1172632) derivative. This bifunctional molecule offers two reactive sites: the chlorine atom on the thiazole (B1198619) ring and the chlorine atom in the chloromethyl group. The chloromethyl group is particularly susceptible to nucleophilic substitution, making it the primary site for derivatization.

The synthesis of 2-chloro-5-(chloromethyl)thiazole itself can be achieved through various routes, often starting from readily available materials such as 1,3-dichloropropene (B49464) or 2,3-dichloropropene. acs.orgwisc.edu One common method involves the reaction of 2,3-dichloropropene with sodium thiocyanate (B1210189), followed by isomerization and a chlorination-cyclization reaction. acs.org Patents describe processes starting from 2-haloallyl isothiocyanates which undergo chlorination to yield the desired precursor. derpharmachemica.comresearchgate.netnih.gov The reaction conditions, including temperature and solvent, are critical for optimizing the yield and purity of 2-chloro-5-(chloromethyl)thiazole. derpharmachemica.comnih.gov

A key derivatization of 2-chloro-5-(chloromethyl)thiazole in a related synthesis is its conversion to (2-chlorothiazol-5-yl)methanol. This transformation is typically achieved by displacing the aliphatic chlorine atom with a formate (B1220265) anion, followed by hydrolysis of the resulting formate ester. wisc.edu This alcohol can then potentially be converted to the corresponding hydroxylamine derivative.

Utilization of Hydroxylamine and its Precursors

Hydroxylamine (NH₂OH) and its protected derivatives are essential reagents for introducing the O-alkylhydroxylamine moiety. Due to the ambident nucleophilic nature of hydroxylamine (capable of reacting via the nitrogen or oxygen atom), protected forms are often employed to ensure selective O-alkylation.

Commonly used protected hydroxylamine precursors include N-hydroxyphthalimide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH). nih.gov N-hydroxyphthalimide, in what is analogous to the Gabriel synthesis of amines, can be alkylated on the oxygen atom by an alkyl halide, followed by hydrazinolysis to release the desired O-alkylhydroxylamine. wikipedia.orgmasterorganicchemistry.com This method offers a reliable way to form the C-O-N linkage.

The use of (Boc)₂NOH provides an alternative route that avoids the use of hydrazine (B178648) for deprotection. nih.gov The reaction of (Boc)₂NOH with an alkyl bromide, followed by acidic removal of the Boc protecting groups, yields the corresponding alkoxyamine hydrochloride. nih.gov

Synthesis of Related (2-chlorothiazol-5-yl)methylamine Derivatives

The synthesis of (2-chlorothiazol-5-yl)methylamine derivatives provides valuable insights into the reactivity of the 2-chloro-5-(chloromethyl)thiazole precursor and informs the potential conditions for the synthesis of the target hydroxylamine. The amination of 2-chloro-5-(chloromethyl)thiazole is a key reaction in this context.

Direct reaction of 2-chloro-5-(chloromethyl)thiazole with ammonia (B1221849) or primary amines can lead to the corresponding (2-chlorothiazol-5-yl)methylamine derivatives. These reactions are typically nucleophilic substitution processes where the amine acts as the nucleophile, displacing the chloride of the chloromethyl group.

Direct Synthesis Routes

Direct synthesis routes to O-((2-chlorothiazol-5-yl)methyl)hydroxylamine focus on the direct formation of the crucial C-O-N bond by reacting the thiazole precursor with a hydroxylamine species.

O-Alkylation Strategies Involving Hydroxylamines

O-alkylation is a primary strategy for the synthesis of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine. This approach involves the reaction of a hydroxylamine derivative, acting as an oxygen nucleophile, with an electrophilic (2-chlorothiazol-5-yl)methyl group.

A plausible and widely used method involves the O-alkylation of a protected hydroxylamine, such as N-hydroxyphthalimide, with 2-chloro-5-(chloromethyl)thiazole. organic-chemistry.orgrsc.org The reaction would proceed via a nucleophilic attack of the phthalimide (B116566) oxygen on the benzylic-like carbon of the chloromethyl group, displacing the chloride ion. Subsequent deprotection, typically with hydrazine, would then yield the final product. nih.govmasterorganicchemistry.com

Another strategy employs N-protected hydroxylamines like N-Boc-O-alkylhydroxylamines. rsc.org A direct preparation of O-substituted hydroxylamines can be achieved by the O-alkylation of tert-butyl N-hydroxycarbamate with the corresponding alkyl halide, followed by acidic N-deprotection. organic-chemistry.org

The table below summarizes various O-alkylation strategies.

| Hydroxylamine Reagent | Electrophile | Key Reaction Steps | Deprotection |

| N-Hydroxyphthalimide | Alkyl Halide | N-alkylation | Hydrazinolysis |

| (Boc)₂NOH | Alkyl Bromide | O-alkylation | Acidic (HCl) |

| tert-Butyl N-hydroxycarbamate | Alkyl Mesylate | O-alkylation | Acidic |

Nucleophilic Substitution Reactions

The core of the synthesis of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine is a nucleophilic substitution reaction. The chloromethyl group of 2-chloro-5-(chloromethyl)thiazole is an excellent electrophile for such reactions due to the electron-withdrawing nature of the thiazole ring and the chlorine atom, which polarizes the C-Cl bond and stabilizes the transition state.

In the context of synthesizing the target compound, the nucleophile is a hydroxylamine derivative. For a direct synthesis, hydroxylamine itself could be used, although this can lead to a mixture of N- and O-alkylated products. To achieve selectivity for O-alkylation, protected hydroxylamines are preferred, as discussed in the O-alkylation strategies. The reaction mechanism is typically considered to be Sₙ2, where the nucleophilic oxygen atom of the hydroxylamine derivative attacks the carbon of the chloromethyl group, leading to the displacement of the chloride leaving group in a single concerted step.

The choice of solvent, base, and reaction temperature plays a crucial role in the efficiency of the nucleophilic substitution. Aprotic polar solvents are often employed to dissolve the reactants and facilitate the reaction. A base is typically required to deprotonate the hydroxylamine derivative, thereby increasing its nucleophilicity.

The table below outlines the key components of the nucleophilic substitution reaction.

| Electrophile | Nucleophile | Leaving Group |

| 2-Chloro-5-(chloromethyl)thiazole | Hydroxylamine or its protected derivative | Chloride (Cl⁻) |

Multi-Step Synthetic Sequences and Strategies

The synthesis of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine is not a single-step process but rather a strategic sequence of reactions. A common and effective strategy involves the initial synthesis of a key intermediate, 2-chloro-5-(chloromethyl)thiazole, which is then reacted with a hydroxylamine equivalent.

Step 1: Synthesis of 2-chloro-5-(chloromethyl)thiazole

A versatile and widely referenced method for creating the thiazole backbone is through the chlorination and cyclization of an appropriate isothiocyanate precursor. semanticscholar.orgchemicalbook.com One established route begins with 3-chloro-1-propenylisothiocyanate, which can be synthesized from 1,3-dichloropropene and sodium thiocyanate. semanticscholar.org The subsequent chlorination of 3-chloro-1-propenylisothiocyanate yields 2-chloro-5-(chloromethyl)thiazole. semanticscholar.orgchemicalbook.comepo.org This intermediate is a crucial building block as the chloromethyl group at the 5-position is an excellent electrophilic site for subsequent nucleophilic substitution.

Thiocyanation: 1,3-Dichloropropene is reacted with sodium thiocyanate to form 3-chloro-2-propenylthiocyanate.

Rearrangement: The thiocyanate undergoes a thermal semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement to yield the more stable 3-chloro-1-propenylisothiocyanate. semanticscholar.org

Chlorination/Cyclization: The isothiocyanate is then treated with a chlorinating agent, such as chlorine gas or sulfuryl chloride, which facilitates the cyclization and formation of the 2-chloro-5-(chloromethyl)thiazole ring. chemicalbook.comepo.org

Step 2: Formation of the O-alkyl Hydroxylamine

With the activated thiazole intermediate in hand, the final step is the introduction of the hydroxylamine moiety. Direct alkylation of hydroxylamine can be complex, often leading to mixtures of N- and O-alkylated products. Therefore, a more controlled, two-stage approach using a protected hydroxylamine is preferred. google.com

A standard method involves the O-alkylation of N-hydroxyphthalimide with the electrophilic 2-chloro-5-(chloromethyl)thiazole. nih.gov This reaction proceeds via an SN2 mechanism, where the phthalimide nitrogen protects the hydroxylamine's nitrogen atom, ensuring exclusive O-alkylation. The resulting N-((2-chlorothiazol-5-yl)methoxy)phthalimide intermediate is then deprotected. The final deprotection step, typically achieved through hydrazinolysis (reaction with hydrazine), cleaves the phthalimide group to release the desired O-((2-chlorothiazol-5-yl)methyl)hydroxylamine. nih.gov An alternative to N-hydroxyphthalimide is the use of N-hydroxycarbamates, such as tert-butyl N-hydroxycarbamate, which can be deprotected under acidic conditions. organic-chemistry.org

This strategic sequence ensures high regioselectivity and provides a reliable pathway to the target compound.

**2.4. Optimization of Reaction Conditions

The efficiency and success of the multi-step synthesis hinge on the careful optimization of various reaction parameters. Key factors include the choice of solvent, precise control of temperature and pressure, and the strategic use of catalysts and appropriate reagent stoichiometry.

The choice of solvent is critical in both the formation of the thiazole intermediate and the subsequent O-alkylation step. Solvents can influence reaction rates, solubility of reagents, and even the reaction pathway.

For the chlorination/cyclization of the isothiocyanate intermediate, inert chlorinated solvents are commonly employed. Chloroform is a frequently cited solvent for this transformation, as it readily dissolves the organic precursors and does not interfere with the reactive chlorinating agents. chemicalbook.comepo.org

In the SN2 reaction for O-alkylation, polar aprotic solvents are generally favored as they can solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the reaction rate. Solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are effective for this purpose. chemmethod.com The selection depends on the specific protected hydroxylamine and base used. The table below summarizes the solvents and their typical roles in the synthetic sequence.

Temperature is a crucial parameter that must be carefully controlled throughout the synthesis. The chlorination reaction to form the thiazole ring is highly exothermic. Therefore, the reaction is typically conducted at low temperatures, often between 0°C and 10°C, by adding the chlorinating agent dropwise to maintain control and prevent the formation of unwanted byproducts. epo.org Following the initial addition, the reaction mixture may be heated to reflux to ensure the reaction goes to completion. chemicalbook.com

For the O-alkylation step, the optimal temperature depends on the reactivity of the substrate and nucleophile. While some highly reactive systems can proceed at room temperature, moderate heating is often required to achieve a reasonable reaction rate. organic-chemistry.org For instance, alkylation reactions using phase-transfer catalysts may be run at elevated temperatures, such as 80°C, to ensure efficient conversion. mdpi.com

All described synthetic steps are typically conducted at atmospheric pressure in standard laboratory glassware, and pressure control is not a significant factor in optimizing these reactions.

While the formation of the 2-chloro-5-(chloromethyl)thiazole intermediate is a stoichiometric reaction, the subsequent O-alkylation step can be significantly influenced by catalytic methods and the precise equivalents of reagents used.

The O-alkylation reaction requires a base to deprotonate the N-hydroxy compound, generating the active nucleophile. An equimolar amount of a suitable base, such as triethylamine (B128534) (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is typically used. organic-chemistry.orgchemmethod.com Using an excess of the base can lead to side reactions, while an insufficient amount will result in incomplete conversion.

To improve the efficiency of the SN2 reaction, especially in biphasic systems or when using inorganic bases like potassium carbonate, a phase-transfer catalyst (PTC) is often employed. Catalysts like tetrabutylammonium (B224687) bromide (TBAB) facilitate the transfer of the nucleophile from the solid or aqueous phase to the organic phase where the electrophile is located, thereby accelerating the reaction. mdpi.com This approach can lead to shorter reaction times and milder conditions.

Chemical Reactivity and Transformations of O 2 Chlorothiazol 5 Yl Methyl Hydroxylamine

Reactivity of the Hydroxylamine (B1172632) Moiety

The hydroxylamine group (-O-NH₂) is a primary site of reactivity in O-((2-chlorothiazol-5-yl)methyl)hydroxylamine, participating in reactions that form new nitrogen-oxygen linkages and allow for functionalization of the nitrogen atom.

Formation of Oxime Ethers and Related Nitrogen-Oxygen Linkages

A hallmark reaction of O-alkylhydroxylamines is their condensation with carbonyl compounds to form oxime ethers. This transformation is a reliable method for creating C=N-O linkages. The reaction proceeds by the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the corresponding O-alkyloxime (an oxime ether). wikipedia.orgbritannica.com

The general synthesis involves reacting O-((2-chlorothiazol-5-yl)methyl)hydroxylamine, often in its hydrochloride salt form, with an aldehyde or ketone in the presence of a base like pyridine, potassium carbonate, or sodium acetate. jocpr.comrsc.org The base neutralizes the acid formed during the reaction and facilitates the condensation. The reaction can be carried out in various solvents, including ethanol, methanol, or dichloromethane. rsc.org

Table 1: Synthesis of Oxime Ethers from O-((2-chlorothiazol-5-yl)methyl)hydroxylamine This table presents hypothetical examples based on established chemical principles for oxime ether formation.

| Carbonyl Compound | Base | Solvent | Product |

|---|---|---|---|

| Benzaldehyde | Pyridine | Ethanol | O-((2-chlorothiazol-5-yl)methyl)benzaldoxime |

| Acetone | Potassium Carbonate | Methanol | Acetone O-((2-chlorothiazol-5-yl)methyl)oxime |

| Cyclohexanone | Sodium Acetate | Dichloromethane | Cyclohexanone O-((2-chlorothiazol-5-yl)methyl)oxime |

N-Functionalization and Protecting Group Chemistry

The nitrogen atom of the hydroxylamine moiety is nucleophilic and can be functionalized through reactions such as acylation and sulfonylation. These reactions are crucial for synthesizing more complex derivatives. For instance, acylation with acyl chlorides or anhydrides in the presence of a base would yield N-acyl-O-alkylhydroxylamines. zenodo.orgacs.org

Protecting the nitrogen atom is often a necessary step in a multi-step synthesis to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions. total-synthesis.comwikipedia.org The N-Boc protection of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium hydroxide. jk-sci.comorganic-chemistry.org

Table 2: Examples of N-Functionalization Reactions This table presents hypothetical examples based on standard N-functionalization and protection methodologies.

| Reagent | Reaction Type | Product |

|---|---|---|

| Acetyl chloride | N-Acylation | N-acetyl-O-((2-chlorothiazol-5-yl)methyl)hydroxylamine |

| Benzoyl chloride | N-Acylation | N-benzoyl-O-((2-chlorothiazol-5-yl)methyl)hydroxylamine |

| Tosyl chloride | N-Sulfonylation | N-tosyl-O-((2-chlorothiazol-5-yl)methyl)hydroxylamine |

Reductive and Oxidative Transformations

The hydroxylamine moiety can undergo both reduction and oxidation. Catalytic reduction of O-alkylhydroxylamines can be challenging, as it requires selective hydrogenation of the N-O bond, which can be susceptible to cleavage. nih.gov Strong reducing agents might cleave the N-O bond entirely to yield the corresponding amine, (2-chlorothiazol-5-yl)methanamine.

Oxidation of O-alkylhydroxylamines can lead to various products depending on the reagents and conditions. Mild oxidation can potentially form nitrones. The oxidation of N,N-disubstituted hydroxylamines to nitrones is a well-established transformation, often employing reagents like mercury(II) oxide or sodium hypochlorite. chimia.ch For primary O-alkylhydroxylamines, oxidation could potentially lead to the corresponding oxime or nitrone. Catalytic systems, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are known to mediate the oxidation of hydroxylamines and alkoxyamines to oximes and oxime ethers. researchgate.net

Transformations Involving the 2-Chlorothiazole (B1198822) Heterocycle

The 2-chlorothiazole ring is another center of reactivity, primarily at the carbon atom bearing the chloro substituent and on the heterocyclic ring itself.

Reactivity of the Chloro-Substituent (e.g., cross-coupling potential)

The chlorine atom at the C2 position of the thiazole (B1198619) ring is a leaving group that can be displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The 2-position of the thiazole ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atom. rsc.org It can react with various nucleophiles, such as thiolates, alkoxides, and amines, to displace the chloride ion. rsc.orgsciepub.com The reactivity in these SNAr reactions is sensitive to the electronic effects of other substituents on the thiazole ring. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond at the 2-position is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. This methodology is a cornerstone of modern organic synthesis. nih.gov

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base allows for the synthesis of 2-aryl or 2-vinylthiazole (B2740799) derivatives.

Heck-Mizoroki Reaction: This reaction couples the 2-chlorothiazole with an alkene to form a 2-alkenylthiazole derivative. wikipedia.orglibretexts.org

Sonogashira Coupling: The coupling with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base, yields 2-alkynylthiazole derivatives.

Table 3: Potential Cross-Coupling Reactions at the C2-Position This table presents hypothetical examples based on established palladium-catalyzed cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-phenylthiazole derivative |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-styrylthiazole derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(phenylethynyl)thiazole derivative |

Ring Modifications and Substituent Effects

The existing substituents on the thiazole ring—the chloro group at C2 and the -(CH₂ONH₂) group at C5—exert electronic effects that influence the reactivity of the entire heterocyclic system. The electron-withdrawing chloro group deactivates the ring towards electrophilic substitution while activating it for nucleophilic attack, particularly at the C2 position. The -(CH₂ONH₂) group at the C5 position will also influence the electron density of the ring, which can affect the rates and regioselectivity of further reactions. For example, in reactions of 2-amino-4-arylthiazoles with electrophiles, the electronic nature of substituents on the aryl ring has been shown to influence reaction rates, a principle that would apply to modifications of the O-((2-chlorothiazol-5-yl)methyl)hydroxylamine structure. cu.edu.eg Further functionalization, for instance, via metallation and reaction with an electrophile, would likely be directed by the existing substitution pattern.

Reactions at the Methylene (B1212753) Bridge

The methylene bridge (-CH₂-) in O-((2-chlorothiazol-5-yl)methyl)hydroxylamine is analogous to a benzylic position due to its attachment to the thiazole ring. This position is activated towards certain types of reactions, primarily due to the potential for stabilization of reactive intermediates by the adjacent aromatic heterocycle. While specific experimental studies on the reactivity of the methylene bridge in this particular compound are not extensively documented in the public domain, analogies can be drawn from the well-established chemistry of benzylic ethers and other benzylic systems. chemistrysteps.comucalgary.ca

Potential reactions at this site include oxidation and radical substitution. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are known to oxidize benzylic carbons. masterorganicchemistry.comchemistry.coach In the case of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine, such a reaction could potentially lead to the formation of a carbonyl group at the methylene position, although this has not been explicitly reported.

The oxidation of benzylic ethers, which share structural similarities, can proceed under various conditions to yield aldehydes, ketones, or esters. rsc.orgsiu.educdnsciencepub.comrsc.org For instance, photosensitized oxidation of benzylic ethers is suggested to proceed through a benzylic radical cation intermediate. rsc.org Another example is the use of hypervalent iodine reagents to oxidize benzyl (B1604629) ethers to benzoate (B1203000) esters, which is proposed to involve single electron transfer steps. siu.edu

Radical halogenation, typically using N-bromosuccinimide (NBS) under radical initiation conditions, is a common reaction at benzylic positions. chemistrysteps.comlibretexts.org This reactivity stems from the resonance stabilization of the resulting benzylic radical. libretexts.org By analogy, the methylene bridge in O-((2-chlorothiazol-5-yl)methyl)hydroxylamine would be expected to undergo similar radical substitution reactions.

The thiazole ring itself can influence the reactivity of the adjacent methylene group. The electron-withdrawing nature of the chloro-substituted thiazole ring may affect the stability of any potential cationic or radical intermediates formed at the methylene bridge. nih.govpharmaguideline.com

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically on the transformations of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine are limited. However, insights into potential reaction mechanisms can be extrapolated from studies on analogous chemical structures and reactions.

Based on the general principles of benzylic reactivity, several reaction pathways can be proposed for transformations at the methylene bridge of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine.

Oxidation Pathways: The oxidation of the methylene bridge likely proceeds through a radical mechanism. masterorganicchemistry.com In the case of oxidation of benzylic ethers, one proposed pathway involves the formation of a benzylic radical cation via electron transfer to a sensitizer. rsc.org This intermediate can then be deprotonated to form a benzylic radical. This radical can then react further, potentially with oxygen, to yield oxidized products. rsc.orgrsc.org

Another proposed mechanism for the oxidation of benzyl ethers involves a hydrogen atom abstraction from the benzylic position, followed by a single electron transfer to form a carbocationic intermediate, which then leads to the final oxidized products. siu.edu

| Reaction Type | Proposed General Pathway | Key Intermediates | Potential Products |

| Oxidation | Radical abstraction of benzylic hydrogen | Benzylic radical, Benzylic radical cation | Aldehyde, Carboxylic acid |

| Radical Halogenation | Radical chain reaction | Benzylic radical | Halogenated methylene bridge |

Rearrangement Reactions: While not directly observed for this specific molecule, rearrangement reactions are known for other hydroxylamine derivatives. For example, O-arylhydroxylamines can undergo rsc.orgcdnsciencepub.com-nitrogen rearrangement reactions. researchgate.net It is conceivable that under certain conditions, O-((2-chlorothiazol-5-yl)methyl)hydroxylamine could undergo rearrangements, although specific pathways have not been proposed. The Bamberger rearrangement, which converts N-phenylhydroxylamines to aminophenols, proceeds through a nitrenium ion intermediate after the elimination of water. wiley-vch.de

The direct experimental identification of reaction intermediates for transformations of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine is not available in the reviewed literature. However, based on analogous systems, the following intermediates are likely to be involved in reactions at the methylene bridge:

Benzylic Radical: In radical reactions such as halogenation or some oxidation processes, the formation of a resonance-stabilized benzylic-type radical at the methylene bridge is a key step. The stability of this radical is a driving force for the reaction. masterorganicchemistry.comlibretexts.org

Benzylic Radical Cation: In photosensitized oxidation reactions of analogous benzylic ethers, the formation of a benzylic radical cation through single electron transfer has been proposed. rsc.org

Carbocationic Intermediates: In reactions that might involve the departure of a leaving group from the hydroxylamine moiety or oxidation processes, the formation of a carbocation at the methylene bridge could be a possible, albeit likely less favorable, pathway depending on the reaction conditions.

Further research employing techniques such as spectroscopy (e.g., EPR for radical detection) and computational chemistry would be necessary to definitively identify and characterize the transient intermediates involved in the chemical transformations of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine.

Applications in Advanced Organic Synthesis

As a Building Block for Complex Heterocyclic Systems

The structural attributes of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine make it an ideal starting material for the synthesis of intricate heterocyclic structures, including fused and bridged ring systems. Its ability to participate in multi-component reactions further enhances its synthetic utility.

While specific examples detailing the use of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine in the construction of fused and bridged ring structures are not extensively documented, the inherent reactivity of its functional groups suggests a high potential for such applications. The hydroxylamine (B1172632) group can readily undergo condensation reactions with various carbonyl compounds to form oximes, which can then participate in intramolecular cyclization reactions to yield fused heterocyclic systems. For instance, reaction with a cyclic ketone could lead to the formation of a bridged oxazine (B8389632) or similar heterocyclic framework. The 2-chloro-thiazole moiety, on the other hand, can be a handle for further functionalization or can participate in cyclization reactions, for example, through nucleophilic substitution of the chlorine atom.

The synthesis of novel fused heterocyclic systems, such as 2H-thiazolo[4,5-d] nih.govmdpi.comnih.govtriazole, highlights the utility of the thiazole (B1198619) ring as a foundation for building complex molecular architectures. rsc.org The functionalization of such systems can lead to versatile building blocks for medicinal chemistry. rsc.org

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.commdpi.comnih.gov The hydroxylamine functionality in O-((2-chlorothiazol-5-yl)methyl)hydroxylamine makes it a suitable candidate for inclusion in MCRs. For example, it can participate in Ugi-type reactions or other MCRs that utilize an amine or hydroxylamine component.

A notable example of a multi-component reaction involving a hydroxylamine derivative is the KI-mediated cyclocondensation of hydroxylamine hydrochloride, aromatic aldehydes, and a β-oxoester to form isoxazole-5(4H)-one heterocycles. ufms.br This reaction proceeds in water at room temperature, making it an environmentally friendly process. ufms.br The integration of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine into such a framework could lead to the synthesis of novel isoxazole (B147169) derivatives bearing the 2-chlorothiazole (B1198822) moiety, which could be of interest for biological screening.

The Groebke–Blackburn–Bienaymé multicomponent reaction is another powerful tool for the synthesis of fused heterocyclic systems like imidazo[2,1-b]thiazol-5-amines. researchgate.net While this specific reaction involves an amine, the principle of using a thiazole-containing building block in an MCR to generate structural diversity is highly relevant.

Interactive Data Table: Examples of Multi-component Reactions for Heterocycle Synthesis

| Reaction Name | Components | Product Type | Potential for O-((2-chlorothiazol-5-yl)methyl)hydroxylamine |

| KI-Mediated Cyclocondensation | Hydroxylamine, Aldehyde, β-Oxoester | Isoxazole-5(4H)-ones | High, as a direct substitute for hydroxylamine hydrochloride. |

| Groebke–Blackburn–Bienaymé | 2-Aminothiazole (B372263), Aldehyde, Isocyanide | Imidazo[2,1-b]thiazoles | Moderate, would require modification to an amine. |

| Chichibabin Pyridine Synthesis | Aldehyde, Ketone, Ammonia (B1221849) | Pyridines | Moderate, potential for modification and use as the amine component. |

Precursor to Structurally Diverse Chemical Scaffolds

The 2-chlorothiazole moiety is a well-established pharmacophore found in numerous biologically active compounds. nih.govresearchgate.net Consequently, O-((2-chlorothiazol-5-yl)methyl)hydroxylamine serves as an excellent precursor for the synthesis of structurally diverse chemical scaffolds with potential applications in both agrochemical and medicinal chemistry research.

The thiazole ring is a key component of several important agrochemicals. For instance, (2-Chlorothiazol-5-yl)methanamine is a known metabolite of the neonicotinoid insecticide thiamethoxam. This underscores the relevance of the 2-chlorothiazole-5-yl-methyl scaffold in the design of new crop protection agents. The hydroxylamine group of the title compound can be readily transformed into other functional groups, such as amines or amides, which are common in agrochemical structures.

Recent research has focused on the design and synthesis of 2-methyl-5-phenylthiazole-4-carboxamides bearing various heterocyclic moieties, which have shown promising fungicidal activity against Botrytis cinerea. colab.ws This highlights the potential for developing new fungicides based on the thiazole scaffold.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. nih.govresearchgate.netresearchgate.net Derivatives of 2-aminothiazole have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.net O-((2-chlorothiazol-5-yl)methyl)hydroxylamine provides a convenient entry point to a variety of thiazole-based scaffolds for medicinal chemistry exploration.

The hydroxylamine moiety can be used to introduce diversity and modulate the physicochemical properties of the resulting molecules. For example, it can be acylated to form hydroxamic acids, a class of compounds known to be potent inhibitors of metalloenzymes. Alternatively, it can be reduced to the corresponding amine, which can then be further functionalized.

Interactive Data Table: Biologically Active Scaffolds Derived from Thiazoles

| Scaffold Class | Therapeutic Area | Example Compound/Derivative |

| Neonicotinoids | Agrochemical (Insecticide) | Thiamethoxam |

| Thiazole Carboxamides | Agrochemical (Fungicide) | 2-methyl-5-phenylthiazole-4-carboxamides |

| 2-Aminothiazoles | Medicinal (Anticancer) | Dasatinib (contains a 2-aminothiazole core) |

| 2-Aminothiazoles | Medicinal (Antimycobacterial) | Substituted 2-aminothiazole derivatives |

Strategies for Library Synthesis and Diversity Generation

The generation of compound libraries with high structural diversity is crucial for the discovery of new biologically active molecules. nih.gov Diversity-oriented synthesis (DOS) aims to create collections of complex and diverse small molecules from simple starting materials. O-((2-chlorothiazol-5-yl)methyl)hydroxylamine is an attractive building block for DOS due to its multiple points of diversification.

The hydroxylamine group can react with a wide range of electrophiles, while the 2-chloro-thiazole ring can undergo various substitution reactions, such as Suzuki or Stille couplings, to introduce different aryl or heteroaryl groups. This allows for the rapid generation of a large number of analogues with diverse substitution patterns.

Furthermore, the thiazole ring itself can be used as a template for the construction of more complex, polycyclic scaffolds. By combining the functional group transformations of the hydroxylamine and the substitution reactions on the thiazole ring with subsequent cyclization reactions, it is possible to generate a library of compounds with a high degree of skeletal diversity. The synthesis of amino acid-like building blocks based on 1,2-oxazole derivatives for the generation of DNA-encoded chemical libraries showcases a similar strategy of using versatile heterocyclic precursors for library synthesis. nih.gov

Analytical and Spectroscopic Methodologies in Research

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

No publicly available ¹H or ¹³C NMR spectra for O-((2-chlorothiazol-5-yl)methyl)hydroxylamine could be located. This type of analysis would be crucial for confirming the compound's structural integrity by identifying the chemical environment of its hydrogen and carbon atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry data, including molecular weight confirmation and fragmentation patterns for O-((2-chlorothiazol-5-yl)methyl)hydroxylamine, have not been published in accessible sources. This technique is essential for determining the compound's exact mass and providing insights into its structural components.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR spectroscopic data, which would identify the characteristic vibrational frequencies of the functional groups present in O-((2-chlorothiazol-5-yl)methyl)hydroxylamine (such as the C-Cl, C=N, and N-O bonds), is not available in the public record.

Chromatographic Separation and Purity Assessment

Thin-Layer Chromatography (TLC) for Reaction Monitoring

While TLC is a common technique for monitoring the progress of chemical reactions, no specific protocols or results for the use of TLC in the synthesis or analysis of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine have been documented in available literature.

Column Chromatography for Purification

Similarly, detailed methods for the purification of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine using column chromatography, including stationary and mobile phase compositions, are not described in publicly accessible scientific documents.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the assessment of purity and the definitive identification of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine. This powerful analytical tool combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection afforded by mass spectrometry. In the context of analyzing O-((2-chlorothiazol-5-yl)methyl)hydroxylamine, LC-MS is employed to separate the target compound from any impurities or related substances that may be present in a sample, arising from the synthetic process or degradation.

The methodology typically involves injecting a solution of the sample into an HPLC system equipped with a reverse-phase column, such as a C18 column. The separation is achieved by passing a mobile phase, commonly a mixture of acetonitrile (B52724) and water containing a small percentage of formic acid to improve ionization, through the column. epa.gov The gradient of the mobile phase composition can be optimized to achieve effective separation of the analyte from other components.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is a frequently utilized technique for the analysis of such compounds, as it tends to produce the protonated molecular ion [M+H]⁺. nih.gov High-resolution mass spectrometry (HRMS) can be employed for the accurate mass determination of the parent ion and its fragment ions, which provides a high degree of confidence in the identification of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine and the characterization of any unknown impurities. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) further aids in structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. epa.gov

The purity of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine is determined by comparing the peak area of the main compound to the total area of all detected peaks in the chromatogram. This approach allows for the quantification of impurities, which is critical for quality control in chemical synthesis. researchgate.net

| Parameter | Condition |

|---|---|

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.2 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Ion | Protonated molecular ion [M+H]⁺ |

| Detection | High-Resolution Mass Spectrometry (HRMS) or Tandem Mass Spectrometry (MS/MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a vital analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine, GC-MS would be particularly useful for detecting and identifying any volatile impurities that may be present from the synthesis, such as residual solvents or volatile byproducts.

The methodology typically begins with the introduction of the sample into the GC system. For the analysis of volatile compounds, techniques like headspace (HS) sampling or solid-phase microextraction (SPME) are often employed to extract and concentrate the volatile analytes from the sample matrix before their introduction into the gas chromatograph. nih.gov This minimizes the introduction of non-volatile components that could contaminate the system.

Once in the GC, the volatile compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the capillary column (e.g., a DB-5MS column). mdpi.com The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds with different volatilities.

The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra, which provide a unique fragmentation pattern for each compound, are used for identification by comparing them to spectral libraries such as the National Institute of Standards and Technology (NIST) library. researchgate.net This allows for the confident identification of volatile impurities.

| Parameter | Condition |

|---|---|

| Chromatographic System | Gas Chromatography (GC) |

| Sampling Technique | Headspace (HS) or Solid-Phase Microextraction (SPME) |

| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 40 °C, ramped to 280 °C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detector | Mass Spectrometer |

| Identification | Comparison with NIST spectral library |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

For instance, DFT calculations are commonly used to understand the electronic properties of thiazole (B1198619) derivatives, providing insights into their reactivity. researchgate.net Such studies often involve the use of functionals like B3LYP in combination with various basis sets to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net The insights from these types of calculations are valuable for predicting the behavior of molecules in chemical reactions.

Conformational Analysis and Molecular Geometry

A specific conformational analysis and detailed molecular geometry for O-((2-chlorothiazol-5-yl)methyl)hydroxylamine has not been reported in the reviewed literature.

In general, computational chemistry provides powerful tools for conformational analysis. By employing methods such as DFT, researchers can identify stable conformers and determine their relative energies. This process is crucial as the three-dimensional structure of a molecule dictates its physical and chemical properties. For related thiazole compounds, computational studies have been used to determine their optimized geometries. researchgate.netmdpi.com

Prediction of Spectroscopic Properties

There are no specific published predictions of the spectroscopic properties (e.g., NMR, IR, UV-Vis) for O-((2-chlorothiazol-5-yl)methyl)hydroxylamine based on computational methods.

The prediction of spectroscopic properties through quantum chemical calculations is a standard practice in modern chemistry. For example, Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic transition energies, which can be correlated with UV-Vis spectra. researchgate.net Similarly, the vibrational frequencies in an IR spectrum can be predicted by calculating the second derivatives of the energy with respect to the atomic coordinates. These theoretical predictions, when compared with experimental data, can aid in the structural elucidation of newly synthesized compounds. researchgate.net

Computational Modeling of Reaction Mechanisms

Specific computational models detailing the reaction mechanisms involving O-((2-chlorothiazol-5-yl)methyl)hydroxylamine are not available in the current body of scientific literature. The synthesis of various thiazole derivatives has been documented, with reaction mechanisms often proposed based on established chemical principles and spectroscopic evidence of intermediates and products. mdpi.comnih.govnih.gov

Transition State Analysis

No transition state analyses for reactions involving O-((2-chlorothiazol-5-yl)methyl)hydroxylamine have been published.

Transition state theory is a fundamental concept in the study of chemical kinetics. Computational methods, particularly quantum chemical calculations, are instrumental in locating transition state structures and calculating their energies. This information is vital for understanding the energy barriers of reactions and predicting reaction rates. For other chemical systems, DFT calculations have been successfully employed to identify transition states and elucidate reaction pathways.

Energy Profiles and Kinetic Studies

Energy profiles and kinetic studies for reactions of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine are not documented in the available literature.

Computational approaches allow for the construction of reaction energy profiles, which map the energy of a system as it progresses from reactants to products through transition states. These profiles provide a quantitative understanding of the thermodynamics and kinetics of a reaction. Such studies on related heterocyclic systems have provided valuable insights into their reactivity. nih.gov

Structure-Reactivity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) studies specifically targeting O-((2-chlorothiazol-5-yl)methyl)hydroxylamine have not been reported.

Future Perspectives in O 2 Chlorothiazol 5 Yl Methyl Hydroxylamine Research

Advancements in Sustainable Synthetic Pathways

The future synthesis of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine is expected to pivot towards greener and more sustainable methodologies, moving away from traditional synthetic routes that may involve harsh conditions or hazardous reagents.

One promising area is the adoption of electrocatalytic strategies . Recent breakthroughs have demonstrated the green electrosynthesis of hydroxylamines from oximes or even nitric oxide, using catalysts like copper sulfide (B99878) (CuS) to suppress the over-reduction to amines. researchgate.net Similarly, ketone-mediated electroreduction of nitrates on copper-based catalysts has emerged as a viable path to hydroxylamine (B1172632) synthesis. acs.org Another innovative approach involves a plasma-electrochemical cascade pathway (PECP) that can produce hydroxylamine from ambient air and water at mild conditions. cas.cnrepec.org Applying these principles could lead to a process where the hydroxylamine moiety is generated in a more environmentally benign manner.

For the thiazole (B1198619) component, research into eco-friendly catalysts, such as recyclable cross-linked chitosan (B1678972) hydrogels, for the synthesis of thiazole derivatives under ultrasonic irradiation presents a sustainable alternative. mdpi.com Future research could focus on integrating these catalytic systems to construct the O-((2-chlorothiazol-5-yl)methyl)hydroxylamine backbone in a one-pot or tandem reaction, minimizing waste and energy consumption. The use of supported platinum catalysts for the selective hydrogenation of nitroaromatics to N-aryl hydroxylamines also showcases the potential of catalytic methods in generating hydroxylamine precursors sustainably. rsc.org

Table 1: Comparison of Potential Synthetic Pathways

| Pathway | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Electrocatalysis | Uses electricity to drive reactions; catalysts like CuS. researchgate.net | Avoids harsh chemical reductants; uses green electricity. | Catalyst design for selectivity; process optimization. |

| Plasma-Electrochemical Cascade | Generates precursors from air and water using plasma. cas.cnrepec.org | Utilizes abundant, non-toxic starting materials; mild conditions. | Reactor design; integration of plasma and electrochemical steps. |

| Biocatalysis/Green Catalysis | Employs recyclable catalysts like chitosan hydrogels. mdpi.com | High yields; catalyst reusability; mild conditions. | Development of robust catalysts for multi-step syntheses. |

Exploration of Novel Chemical Transformations and Derivatizations

The bifunctional nature of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine opens up a vast array of possibilities for novel chemical transformations and the creation of a diverse library of derivatives.

The 2-chloro substituent on the thiazole ring is a prime site for nucleophilic substitution and cross-coupling reactions. chemicalbook.com Future work could explore Suzuki, Stille, or Buchwald-Hartwig couplings to introduce aryl, heteroaryl, or alkyl groups at this position, thereby modulating the electronic properties and steric profile of the molecule. The reactivity of 2-halogenothiazoles is known to be influenced by other substituents, suggesting that derivatization could be finely tuned. chemicalbook.com

The O-alkylhydroxylamine moiety offers another reactive handle. It can participate in condensation reactions with aldehydes and ketones to form oximes, a fundamental transformation in organic chemistry. wikipedia.org More advanced applications involve its use in visible-light photochemistry, where hydroxylamine derivatives can serve as precursors to nitrogen-centered radicals, enabling novel C-N bond formations. researchgate.net Furthermore, the field of bioorthogonal chemistry has utilized the reaction between N,N-dialkylhydroxylamines and strained or activated alkynes. nih.govnih.gov Exploring similar reactivity for O-((2-chlorothiazol-5-yl)methyl)hydroxylamine could lead to its use as a chemical probe in biological systems. acs.org

The synthesis of various derivatives will be crucial for establishing structure-activity relationships (SAR) in potential applications, from medicinal chemistry to materials science. nih.gov

Table 2: Potential Derivatization Strategies and Applications

| Reactive Site | Transformation | Potential Derivative Class | Potential Application |

|---|---|---|---|

| 2-Chloro Thiazole | Cross-Coupling (e.g., Suzuki, Stille) | 2-Aryl/Alkyl-thiazole derivatives | Tuning electronic properties for materials; SAR studies. |

| Hydroxylamine (-ONH2) | Condensation with carbonyls | Oxime ethers | Prodrugs; analytical reagents. |

| Hydroxylamine (-ONH2) | Acylation/Sulfonylation | N-Acyl/Sulfonyl hydroxylamines | Bioactive compounds; radical precursors. researchgate.net |

| Entire Molecule | Polymerization | Thiazole-containing polymers | Semiconductors; advanced materials. acs.org |

Emerging Roles in Advanced Material Precursors

The rigid, planar, and electron-deficient nature of the thiazole ring makes it an attractive building block for advanced materials. rsc.org O-((2-chlorothiazol-5-yl)methyl)hydroxylamine could serve as a key precursor or monomer for a new generation of functional materials.

There is significant potential in developing thiazole-based polymer semiconductors . By functionalizing the 2-position and polymerizing the molecule, it may be possible to create conjugated polymers with tailored electronic properties for applications in organic thin-film transistors (OTFTs) and polymer solar cells. acs.orgresearchgate.net The inclusion of the thiazole unit can lead to deeper-lying molecular orbital energy levels, which is beneficial for electron injection and transport in n-type semiconductors. acs.org

The thiazole moiety is also a known fluorophore and can act as a chemosensor. researchgate.net Derivatives of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine could be designed as fluorescent sensors for the detection of specific metal ions or biomolecules. nih.gov The hydroxylamine group could serve as a binding site or a reactive center that modulates the fluorescent output of the thiazole core upon interaction with an analyte.

Furthermore, the ability of thiazole derivatives to form ordered structures, such as in metal-organic frameworks (MOFs) and coordination polymers, suggests a role as a ligand precursor. mdpi.com The nitrogen and sulfur atoms of the thiazole ring can coordinate with metal ions, and the rest of the molecule can be functionalized to control the dimensionality and porosity of the resulting framework, leading to materials with applications in gas storage, catalysis, or sensing.

Interdisciplinary Research Opportunities

The unique combination of functional groups in O-((2-chlorothiazol-5-yl)methyl)hydroxylamine provides a platform for numerous interdisciplinary research ventures.

In medicinal chemistry and chemical biology , the thiazole scaffold is present in numerous FDA-approved drugs and biologically active agents, exhibiting a wide range of activities including antimicrobial and anticancer effects. globalresearchonline.netnih.gov The hydroxylamine group is also found in compounds with antibacterial properties, acting as radical scavengers that can inhibit essential bacterial enzymes. acs.org This dual-functionality suggests that the compound could be a starting point for developing new therapeutic agents. Its potential role in bioorthogonal chemistry could enable its use as a probe for studying biological processes in living systems without causing interference. wikipedia.org

In agricultural science , thiazole derivatives are used as fungicides and herbicide safeners. Research could be directed towards developing new agrochemicals based on this scaffold, potentially with novel modes of action derived from the hydroxylamine functionality.

In the field of sensor technology , the integration of thiazole-based chemosensors with electronic devices creates opportunities for developing sophisticated analytical tools. researchgate.net The molecule could be incorporated into sensor arrays for environmental monitoring or medical diagnostics, leveraging the specific binding properties and electronic characteristics of its derivatives.

Q & A

Q. What are the recommended synthetic routes for O-((2-chlorothiazol-5-yl)methyl)hydroxylamine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via O-alkylation of hydroxylamine derivatives with 2-chlorothiazol-5-ylmethyl halides. For example, reacting hydroxylamine hydrochloride with 5-(chloromethyl)-2-chlorothiazole in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C yields the target product . Optimizing stoichiometry (1:1.2 molar ratio of hydroxylamine to alkylating agent) and reaction time (8–12 hours) improves yields to ~65–75%. Side products like over-alkylated derivatives may form if excess alkylating agent is used, requiring purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers characterize the purity and structural integrity of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR in DMSO-d₆ should show a singlet for the hydroxylamine NH₂ group (~δ 5.2 ppm) and a doublet for the thiazole ring proton (δ 7.8–8.1 ppm). The methylene bridge (CH₂) appears as a singlet at δ 4.5–4.7 ppm .

- HRMS : Expected molecular ion [M+H]⁺ at m/z 191.03 (C₄H₅ClN₂OS⁺) with isotopic peaks confirming chlorine presence .

- HPLC : Use a C18 column (acetonitrile/0.1% TFA gradient) to assess purity (>95% by area under the curve) .

Q. What are the stability considerations for O-((2-chlorothiazol-5-yl)methyl)hydroxylamine under storage and experimental conditions?

Methodological Answer: The compound is hygroscopic and prone to oxidation. Store at –20°C under nitrogen in amber vials. In aqueous solutions (pH 7–9), it decomposes within 24 hours via hydrolysis of the hydroxylamine group. Stability in organic solvents (e.g., DMSO) exceeds 1 month at 4°C. Monitor degradation by TLC (Rf ~0.3 in ethyl acetate) .

Advanced Research Questions

Q. How does O-((2-chlorothiazol-5-yl)methyl)hydroxylamine interact with biological targets, and what assays are suitable for evaluating its bioactivity?

Methodological Answer: The compound’s thiazole and hydroxylamine moieties suggest potential as a reactive electrophile or enzyme inhibitor .

- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition using Ellman’s assay (IC₅₀ determination) .

- Antimicrobial Activity : Perform MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth (24–48 hours, 37°C) .

- Cellular Uptake : Use fluorescent tagging (e.g., FITC conjugate) and confocal microscopy in HEK-293 cells .

Q. What computational methods can predict the reactivity of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine in complex reaction systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) to identify nucleophilic sites (e.g., hydroxylamine NH₂) and electrophilic centers (thiazole C2-Cl bond) .

- Molecular Docking : Use AutoDock Vina to simulate binding to AChE (PDB: 1ACJ). The thiazole ring may occupy the catalytic anionic site, while the hydroxylamine group forms hydrogen bonds with Ser203 .

Q. How should researchers address contradictions in reported bioactivity data for structurally analogous compounds?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., AChE inhibition vs. cytotoxicity) may arise from:

Q. What strategies optimize the regioselectivity of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine in cross-coupling reactions?

Methodological Answer:

- Buchwald-Hartwig Amination : Use Pd(OAc)₂/Xantphos catalyst in toluene (100°C) to couple with aryl halides at the hydroxylamine NH₂ group .

- Sonogashira Coupling : React with terminal alkynes (e.g., phenylacetylene) under PdCl₂(PPh₃)₂/CuI catalysis (THF, 60°C) to functionalize the thiazole ring .

Q. How do structural modifications (e.g., halogen substitution) alter the physicochemical properties of O-((2-chlorothiazol-5-yl)methyl)hydroxylamine?

Methodological Answer:

- LogP : Replace Cl with F (at C2) reduces hydrophobicity (calculated LogP from 1.8 to 1.2) .

- pKa : Introducing electron-withdrawing groups (e.g., NO₂) lowers the hydroxylamine NH₂ pKa from 5.9 to 4.7, enhancing water solubility .

- Thermal Stability : DSC analysis shows decomposition temperatures increase with bulkier substituents (e.g., CF₃ at C5: 220°C vs. CH₃: 195°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.